molecular formula C9H10KN3O2 B1262054 Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, potassium salt CAS No. 70055-49-1

Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, potassium salt

Cat. No.: B1262054
CAS No.: 70055-49-1
M. Wt: 231.29 g/mol
InChI Key: CQCSMHBWJYXCBB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

DM-COOK is synthesized through a series of chemical reactions involving the triazene functional group. The synthesis typically starts with the preparation of 3,3-dimethyl-1-triazeno compounds, which are then reacted with benzoic acid derivatives to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require controlled temperatures to ensure the stability of the triazene group .

Industrial Production Methods

In an industrial setting, the production of DM-COOK involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form. Quality control measures are essential to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

DM-COOK undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazene derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

DM-COOK has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of triazene groups in various chemical reactions.

    Biology: DM-COOK is investigated for its effects on cellular processes, particularly in cancer cells.

    Medicine: The compound’s antitumor and antimetastatic properties make it a candidate for cancer therapy research.

    Industry: DM-COOK is used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism by which DM-COOK exerts its effects involves the interaction with cellular targets and pathways. The triazene group is believed to interfere with DNA synthesis and repair, leading to the inhibition of tumor growth and metastasis. The compound may also induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor effects .

Comparison with Similar Compounds

DM-COOK is compared with other triazene compounds, such as:

Uniqueness

DM-COOK’s unique combination of antitumor and antimetastatic properties, along with its specific mechanism of action, distinguishes it from other similar compounds. Its selective effects on tumor cells and metastasis make it a valuable compound in cancer research .

List of Similar Compounds

Properties

CAS No.

70055-49-1

Molecular Formula

C9H10KN3O2

Molecular Weight

231.29 g/mol

IUPAC Name

potassium;4-(dimethylaminodiazenyl)benzoate

InChI

InChI=1S/C9H11N3O2.K/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14;/h3-6H,1-2H3,(H,13,14);/q;+1/p-1

InChI Key

CQCSMHBWJYXCBB-UHFFFAOYSA-M

SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)[O-].[K+]

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)C(=O)[O-].[K+]

Related CAS

7203-91-0 (Parent)

Synonyms

1-(4-carboxyphenyl)-3,3-dimethyltriazene
1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt
1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt
1-4-(3,3-dimethyl-1-triazeno)benzoic acid
1-4-carboxy-3,3-dimethylphenyltriazene
1-p-(3,3-dimethyl-1-triazeno)benzoic acid
CB 10-277
CB 10277
CB-10277
DM-COOK
DMTZB
para-(3,3-dimethyl-1-triazenyl)benzoic acid
potassium 4-(3,3-dimethyl-1-triazeno)benzoate

Origin of Product

United States

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